molecular formula C14H13BrClNO3 B2451797 5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide CAS No. 2034516-08-8

5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide

Cat. No.: B2451797
CAS No.: 2034516-08-8
M. Wt: 358.62
InChI Key: VEPRZABCCBMLBZ-UHFFFAOYSA-N
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Description

5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide is a heterocyclic organic compound featuring a furan ring substituted with bromine and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Carboxamide Formation: The carboxamide group is introduced by reacting the brominated furan with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted furans.

Scientific Research Applications

5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of novel materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(3-chlorophenyl)furan-2-carboxamide: Shares a similar furan ring structure but lacks the hydroxypropyl group.

    5-bromo-N-(2-phenyl)furan-2-carboxamide: Similar brominated furan ring but with different substituents.

Uniqueness

The presence of the 3-(3-chlorophenyl)-3-hydroxypropyl group in 5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide imparts unique chemical and biological properties, distinguishing it from other similar compounds. This unique structure may enhance its binding affinity to specific targets or alter its reactivity in chemical reactions.

Properties

IUPAC Name

5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO3/c15-13-5-4-12(20-13)14(19)17-7-6-11(18)9-2-1-3-10(16)8-9/h1-5,8,11,18H,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPRZABCCBMLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=CC=C(O2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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